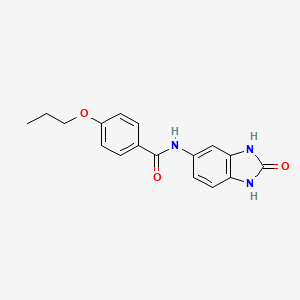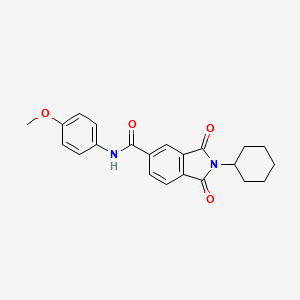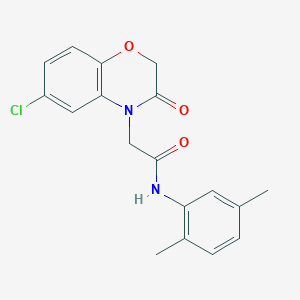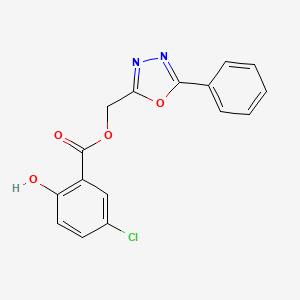
2-methyl-5-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide
Übersicht
Beschreibung
2-methyl-5-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that this compound inhibits BTK activity and disrupts B-cell receptor signaling, leading to the suppression of B-cell proliferation and survival. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties. This compound has shown promising results in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
2-methyl-5-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is a selective inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK is activated upon binding to the B-cell receptor and phosphorylates downstream signaling molecules, leading to the activation of various transcription factors and the production of cytokines and chemokines. This compound binds to the ATP-binding pocket of BTK and inhibits its activity, leading to the suppression of downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in vitro and in vivo. In preclinical studies, this compound has been shown to suppress B-cell proliferation and survival, inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells into tissues. This compound has also been shown to enhance the activity of other anti-cancer drugs, suggesting that it may have a synergistic effect when used in combination with other therapies.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-5-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has good selectivity for BTK and does not inhibit other kinases. This compound has shown promising results in preclinical studies, suggesting that it may have therapeutic potential. However, there are also limitations to using this compound in lab experiments. It is a potent inhibitor of BTK, which may lead to off-target effects. This compound may also have limited efficacy in certain types of cancer or diseases.
Zukünftige Richtungen
For the development of 2-methyl-5-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide include clinical trials, combination therapies, biomarker identification, and the development of more potent and selective BTK inhibitors.
Eigenschaften
IUPAC Name |
2-methyl-5-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-13-4-5-15(25(21,22)19-6-9-23-10-7-19)11-16(13)17(20)18-12-14-3-2-8-24-14/h4-5,11,14H,2-3,6-10,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPZMAFTFXVBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4404953.png)
![3-[2-(4-acetyl-2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4404959.png)
![2,2-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide](/img/structure/B4404961.png)


![N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4404989.png)

![1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4405004.png)
![1-[4-(2-butoxyphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4405006.png)

![N-[3-(dimethylamino)phenyl]-2-methylbenzamide](/img/structure/B4405030.png)
![1-[3-(4-allyl-2,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405032.png)

